8-Hydroxyquinoline-5-carboxylic acid hydrochloride (also known as IOX1 hydrochloride) is a bifunctional chelating agent and a highly validated broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. By combining the established bidentate metal-chelating properties of the 8-hydroxyquinoline core with a 5-position carboxylic acid group, this compound enables multi-dentate coordination and covalent tethering in materials science. Formulated as a hydrochloride salt, it overcomes the severe aqueous solubility limitations of its free base and parent analogs. This makes it a critical precursor for aqueous metal-organic framework (MOF) synthesis, surface-modified metal oxide sensors, and a highly reliable chemical probe for in vitro epigenetic assays targeting histone demethylases (KDMs) and TET enzymes.
Substituting the hydrochloride salt with the free base form of 8-hydroxyquinoline-5-carboxylic acid (CAS 5852-78-8) or the parent 8-hydroxyquinoline (CAS 148-24-3) introduces severe processability bottlenecks. The parent 8-hydroxyquinoline exhibits highly limited aqueous solubility (approximately 0.7% at room temperature) and lacks the carboxylate anchor required for extended framework construction or 2OG-mimicking target binding. While the free base IOX1 possesses the correct pharmacophore, its poor water solubility typically necessitates the use of organic co-solvents like DMSO for stock solutions. This can cause precipitation upon dilution in aqueous assay buffers, interfering with sensitive cell-based assays and homogeneous catalytic systems. Procuring the hydrochloride salt ensures immediate aqueous dissolution, preventing concentration gradients, irreproducible IC50 values in epigenetic screening, and heterogeneous defect formation in materials synthesis.
The hydrochloride salt formulation of 8-hydroxyquinoline-5-carboxylic acid fundamentally alters its dissolution profile compared to the parent 8-hydroxyquinoline. While the parent compound is practically insoluble in water (approx. 0.7% at 25 °C), the ionic character of the HCl salt allows for rapid and complete dissolution in aqueous buffers without the need for organic co-solvents like DMSO. This is critical for maintaining homogeneous solutions during high-throughput screening or metal complexation .
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Highly soluble in aqueous media (direct dissolution) |
| Comparator Or Baseline | Parent 8-hydroxyquinoline (0.7% solubility at room temperature) |
| Quantified Difference | Complete aqueous solubility vs. <1% solubility |
| Conditions | Room temperature aqueous buffer |
Eliminates the need for DMSO in stock solutions, preventing solvent-induced artifacts in biological assays and ensuring homogeneous precursor distribution in materials synthesis.
As the active moiety of IOX1, 8-hydroxyquinoline-5-carboxylic acid acts as a highly potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG) oxygenases by mimicking the 2OG co-substrate and chelating the active site iron. Quantitative assays demonstrate IC50 values of 0.1 µM for KDM3A, 0.6 µM for KDM4C, and 1.4 µM for KDM6B. Generic 8-hydroxyquinoline lacks the 5-carboxylic acid group necessary to occupy the 2OG binding pocket, rendering it inactive against these specific epigenetic targets[1].
| Evidence Dimension | KDM3A Inhibition (IC50) |
| Target Compound Data | 0.1 µM |
| Comparator Or Baseline | Unsubstituted 8-hydroxyquinoline (Inactive at target site) |
| Quantified Difference | Sub-micromolar potency vs. lack of target-specific inhibition |
| Conditions | In vitro enzymatic assay |
Validates the compound as a mandatory procurement choice for researchers requiring a reliable pan-KDM and TET enzyme inhibitor probe.
The presence of the 5-carboxylic acid group transforms the standard bidentate 8-hydroxyquinoline into a versatile multidentate ligand. This structural modification allows the compound to not only chelate transition metals (like Cu2+, Zn2+, Fe2+) via the quinoline nitrogen and phenolic oxygen, but also to form extended coordination networks or covalently graft onto metal oxide surfaces (e.g., TiO2 nanostructures) via the carboxylate anchor. This dual functionality is essential for synthesizing complex metal-organic frameworks and sensitizing composite gas sensors, a capability completely absent in the parent 8-hydroxyquinoline[1].
| Evidence Dimension | Coordination Sites |
| Target Compound Data | Tridentate/bridging capability (N, O, and COOH) |
| Comparator Or Baseline | Parent 8-hydroxyquinoline (Bidentate N, O only) |
| Quantified Difference | Addition of a functional carboxylate anchor for extended framework building |
| Conditions | Framework synthesis and surface grafting |
Enables the synthesis of advanced functional materials and surface-modified sensors that cannot be constructed using standard bidentate chelators.
As a highly soluble pan-inhibitor of 2OG oxygenases (including KDMs, TETs, and ALKBH5), the hydrochloride salt is the preferred choice for high-throughput biochemical and cell-based assays where organic solvent (DMSO) tolerance is low, ensuring reproducible IC50 measurements [1].
The dual functionality of bidentate chelation combined with a carboxylate anchor, along with high aqueous processability, makes this compound an ideal organic linker for synthesizing transition metal-based MOFs in green, water-based solvent systems[2].
Used as a sensitizing agent to modify TiO2 and other semiconductor nanostructures, the carboxylate group covalently binds to the oxide surface while the quinoline moiety chelates target analytes or enhances photo-absorption, directly improving gas sensing sensitivity [2].